molecular formula C7H6F3NO2 B8687318 Methyl 3-(Trifluoromethyl)pyrrole-2-carboxylate

Methyl 3-(Trifluoromethyl)pyrrole-2-carboxylate

Cat. No. B8687318
M. Wt: 193.12 g/mol
InChI Key: DDQHCBLWKRSNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912227B1

Procedure details

Into a 100-mL round-bottom flask, was placed methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate and methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (1.8 g, 5.40 mmol, 1.00 equiv) and tetrahydrofuran (15.0 mL). To the resulting mixture was then added NaOCH3 (1.17 g, 21.67 mmol, 4.01 equiv), in portions at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction progress was monitored by LCMS. The reaction was then quenched by the addition of 2N hydrogen chloride until the solution became clear. The resulting solution was extracted with ethyl acetate (3×20 mL) and the organic layers combined. The resulting mixture was washed with sodium chloride (1×20 mL). The resulting mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to yield methyl 3-(trifluoromethyl)-1H-pyrrole-2-carboxylate and methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate as a yellow solid. The yellow soli, was used in the next step without further purification.
Name
methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[C:11]2[C:19]([O:21][CH3:22])=[O:20])(=O)=O)C=CC=CC=1.[F:23][C:24]([F:47])([C:29]1[CH:33]=[CH:32][N:31]([S:34]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)(=[O:36])=[O:35])[C:30]=1[C:43]([O:45][CH3:46])=[O:44])[C:25]([F:28])([F:27])[F:26].O(C)[Na]>O1CCCC1>[F:18][C:15]([F:16])([F:17])[C:12]1[CH:13]=[CH:14][NH:10][C:11]=1[C:19]([O:21][CH3:22])=[O:20].[F:47][C:24]([F:23])([C:29]1[CH:33]=[CH:32][N:31]([S:34]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)(=[O:36])=[O:35])[C:30]=1[C:43]([O:45][CH3:46])=[O:44])[C:25]([F:28])([F:27])[F:26]

Inputs

Step One
Name
methyl 1-(benzenesulfonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=C(C=C1)C(F)(F)F)C(=O)OC
Step Two
Name
methyl 3-(perfluoroethyl)-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
1.8 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC)F
Step Three
Name
Quantity
1.17 g
Type
reactant
Smiles
O([Na])C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at 0° C. in a water/ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 2N hydrogen chloride until the solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The resulting mixture was washed with sodium chloride (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(NC=C1)C(=O)OC)(F)F
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.